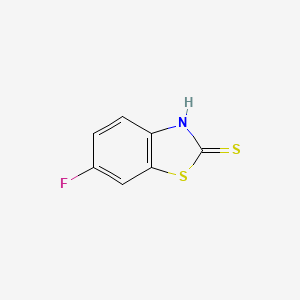

6-Fluoro-2-mercaptobenzothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZVUKOOUHIRKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372008 | |

| Record name | 6-Fluoro-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80087-71-4 | |

| Record name | 6-Fluoro-2(3H)-benzothiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80087-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-2-mercaptobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 6-Fluoro-2-mercaptobenzothiazole, a crucial intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols, presents key quantitative data, and illustrates the synthetic route through a clear and concise diagram. The information compiled herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

This compound is a substituted benzothiazole derivative of significant interest in medicinal chemistry. The incorporation of a fluorine atom at the 6-position of the benzothiazole ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy and pharmacokinetics. This guide outlines a reliable and reproducible two-step synthesis pathway for this target compound, commencing from the readily available starting material, 4-fluoroaniline.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the benzothiazole ring system to yield 6-fluoro-2-aminobenzothiazole. The subsequent step focuses on the conversion of the 2-amino group to the desired 2-mercapto functionality.

Experimental Protocols

Step 1: Synthesis of 6-Fluoro-2-aminobenzothiazole

This procedure outlines the synthesis of the key intermediate, 6-fluoro-2-aminobenzothiazole, from 4-fluoroaniline.[1]

Materials:

-

4-Fluoroaniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Ammonia solution

Procedure:

-

In a well-ventilated fume hood, dissolve 4-fluoroaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (0.1 mol) in glacial acetic acid dropwise to the cooled mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into a beaker containing crushed ice and neutralize with a concentrated ammonia solution until a precipitate forms.

-

Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 6-fluoro-2-aminobenzothiazole.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 75-85% | [1] |

| Melting Point | 198-201 °C | [1] |

| Appearance | Pale yellow solid |

Step 2: Synthesis of this compound

This step details the conversion of 6-fluoro-2-aminobenzothiazole to the final product, this compound, via a Sandmeyer-type reaction using a xanthate intermediate.

Materials:

-

6-Fluoro-2-aminobenzothiazole

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Potassium ethyl xanthate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

Procedure:

-

Diazotization:

-

Suspend 6-fluoro-2-aminobenzothiazole (0.05 mol) in a mixture of water and concentrated sulfuric acid at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.055 mol) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Xanthate Formation and Decomposition:

-

In a separate flask, dissolve potassium ethyl xanthate (0.06 mol) in water and cool to 10-15 °C.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A dark, oily intermediate should form.

-

Gently warm the reaction mixture to 50-60 °C and maintain this temperature until the evolution of nitrogen gas ceases. This indicates the decomposition of the xanthate intermediate.

-

-

Hydrolysis and Isolation:

-

Cool the reaction mixture to room temperature and make it alkaline by the addition of a sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether to remove any non-acidic byproducts.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the crude this compound.

-

Filter the precipitate, wash with cold water, and dry.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.

-

Quantitative Data:

| Parameter | Value |

| Yield | 60-70% |

| Melting Point | 245-248 °C |

| Appearance | Off-white to pale yellow crystalline solid |

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow of the synthesis process, highlighting the key stages and transformations.

Conclusion

This technical guide provides a detailed and actionable pathway for the synthesis of this compound. The presented experimental protocols are based on established chemical transformations and have been adapted for this specific target molecule. The inclusion of quantitative data and workflow diagrams aims to facilitate the practical implementation of this synthesis in a laboratory setting. This information is intended to empower researchers and scientists in their pursuit of novel therapeutic agents by providing a solid foundation for the preparation of this key building block.

References

An In-depth Technical Guide to the Synthesis of 6-Fluoro-2-mercaptobenzothiazole from 4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Fluoro-2-mercaptobenzothiazole, a valuable heterocyclic compound, from the starting material 4-fluoroaniline. This document details the core synthetic methodology, experimental protocols, and key characterization data, presented in a clear and accessible format for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a fluorinated derivative of 2-mercaptobenzothiazole (MBT), a versatile scaffold with a wide range of applications in medicinal chemistry and materials science. The introduction of a fluorine atom at the 6-position of the benzothiazole ring can significantly modulate the compound's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound a compound of interest for the development of novel therapeutic agents and functional materials.

The primary and most industrially viable method for the synthesis of 2-mercaptobenzothiazole and its derivatives is the reaction of the corresponding aniline with carbon disulfide and sulfur at elevated temperatures and pressures.[1][2][3][4] This guide will focus on the application of this classical method to the synthesis of the 6-fluoro analog from 4-fluoroaniline.

Synthetic Pathway

The synthesis of this compound from 4-fluoroaniline proceeds via a one-pot reaction involving thiocyclization. The reaction mechanism is believed to involve the initial formation of a dithiocarbamate intermediate from the reaction of 4-fluoroaniline with carbon disulfide. This intermediate subsequently undergoes intramolecular cyclization with the aid of sulfur at high temperatures and pressures to yield the final product, with the elimination of hydrogen sulfide.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on established methods for the synthesis of related compounds. Researchers should optimize the reaction conditions for their specific laboratory setup.

3.1. Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Purity |

| 4-Fluoroaniline | 371-40-4 | C₆H₆FN | >98% |

| Carbon Disulfide | 75-15-0 | CS₂ | >99% |

| Sulfur | 7704-34-9 | S | >99.5% |

3.2. Procedure

-

Charging the Reactor: A high-pressure stainless-steel autoclave is charged with 4-fluoroaniline, carbon disulfide, and elemental sulfur. A typical molar ratio of aniline:carbon disulfide:sulfur is in the range of 1:1.5:2 to 1:2:3.

-

Reaction Conditions: The autoclave is sealed and the reaction mixture is heated to a temperature between 220°C and 280°C. The reaction is carried out under the autogenous pressure generated by the reactants and the hydrogen sulfide byproduct, which can range from 30 to 200 atmospheres. The reaction is typically maintained at this temperature for a period of 2 to 6 hours with constant stirring.

-

Work-up and Isolation: After the reaction is complete, the autoclave is cooled to room temperature, and the excess pressure is carefully vented. The crude product, a solid mass, is collected from the reactor.

-

Purification: The crude this compound is purified by recrystallization. A common method involves dissolving the crude product in a hot aqueous solution of sodium hydroxide to form the sodium salt. The solution is then treated with activated charcoal to remove colored impurities and filtered. The filtrate is then acidified with a mineral acid, such as hydrochloric acid or sulfuric acid, to precipitate the purified product. The precipitate is filtered, washed with water until neutral, and dried under vacuum.

Caption: A typical experimental workflow for the synthesis and purification.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. The following table summarizes the expected physicochemical and spectroscopic data for the compound.

| Property | Value |

| CAS Number | 80087-71-4[5] |

| Molecular Formula | C₇H₄FNS₂[5] |

| Molecular Weight | 185.24 g/mol [5] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Data not available in the searched results. Expected to be in a similar range to the parent compound (177-181 °C).[6] |

| ¹H NMR | Expected to show signals in the aromatic region characteristic of a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | Expected to show signals for the seven carbon atoms, with the C-F coupling influencing the chemical shift of the carbon attached to the fluorine atom. |

| IR (KBr, cm⁻¹) | Expected to show characteristic absorption bands for N-H stretching (around 3100-3000), C=S stretching (around 1300-1100), and C-F stretching (around 1250-1000). |

| Mass Spectrometry | Expected to show a molecular ion peak (M+) at m/z 185. |

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and requires appropriate safety precautions.

-

4-Fluoroaniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen.

-

Carbon Disulfide: Highly flammable, volatile, and toxic. It has a low autoignition temperature.

-

Sulfur: Can cause skin and eye irritation.

-

High-Pressure Reactions: Must be conducted in a properly rated and maintained autoclave by trained personnel.

-

Hydrogen Sulfide: A highly toxic and flammable gas that is a byproduct of the reaction. The reaction and work-up should be performed in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound from 4-fluoroaniline is a robust and scalable process based on the well-established chemistry of 2-mercaptobenzothiazole production. This technical guide provides a foundational understanding of the synthetic methodology and a detailed, albeit generalized, experimental protocol. Researchers are encouraged to use this guide as a starting point and to perform appropriate optimization and characterization to achieve the desired product in high yield and purity. The unique properties imparted by the fluorine substituent make this compound a promising building block for future innovations in medicinal chemistry and materials science.

References

- 1. US6222041B1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 2. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 3. WO2001062748A1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 4. US3663562A - Process for the production of 2-mercapto-benzothiazole - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 6-Fluoro-2-mercaptobenzothiazole: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-mercaptobenzothiazole is a fluorinated derivative of the versatile heterocyclic compound 2-mercaptobenzothiazole (MBT). The introduction of a fluorine atom at the 6-position of the benzothiazole ring can significantly modify the molecule's physicochemical properties and biological activity, making it a compound of interest for researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological applications of this compound, with a focus on experimental data and methodologies relevant to a research and development setting.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action. While extensive experimental data for this specific derivative is not widely published, the following tables summarize its known identifiers and provide expected values for key physical and chemical properties based on data from closely related analogs and computational predictions.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 80087-71-4 | [1] |

| Molecular Formula | C₇H₄FNS₂ | [1] |

| Molecular Weight | 185.24 g/mol | [1] |

| Appearance | Expected to be a pale yellow to tan crystalline powder | Inferred from MBT |

| Odor | Expected to have a characteristic, possibly disagreeable odor | Inferred from MBT |

Table 2: Predicted and Analog-Based Physical Properties

| Property | Predicted/Analog Value | Notes |

| Melting Point (°C) | 175 - 185 | Based on the melting point of 2-mercaptobenzothiazole (177-181 °C) and the influence of fluorination. |

| Solubility | ||

| Water | Very low | Inferred from the poor water solubility of MBT. |

| Ethanol | Soluble | MBT is soluble in ethanol. |

| Acetone | Soluble | MBT is soluble in acetone. |

| Diethyl Ether | Slightly soluble | MBT is slightly soluble in diethyl ether. |

| Chloroform | Soluble | MBT is soluble in chloroform. |

| pKa | ~6-7 | The thiol group is expected to be weakly acidic, similar to MBT (pKa ≈ 7). |

Chemical Reactivity and Tautomerism

Like its parent compound, this compound is expected to exhibit thione-thiol tautomerism. The equilibrium generally favors the thione form. The molecule possesses several reactive sites, making it a versatile building block in organic synthesis.

-

Thiol/Thione Group: The exocyclic sulfur atom can undergo S-alkylation, S-acylation, and oxidation reactions. The acidic proton on the nitrogen (in the thione form) or sulfur (in the thiol form) can be removed by a base, forming a nucleophilic thiolate anion.

-

Benzothiazole Ring: The aromatic ring can undergo electrophilic substitution reactions. The fluorine atom at the 6-position will influence the regioselectivity of these reactions, generally directing incoming electrophiles to the positions ortho and para to the activating amino group and meta to the fluorine.

Synthesis of this compound

Several synthetic routes for 2-mercaptobenzothiazoles have been reported and can be adapted for the synthesis of the 6-fluoro derivative. A common and efficient method involves the reaction of the corresponding aniline with carbon disulfide.

Experimental Protocol: Synthesis from 4-Fluoroaniline

This protocol describes a general method for the synthesis of 6-substituted-2-mercaptobenzothiazoles, which can be applied to the synthesis of this compound from 4-fluoroaniline.

Materials:

-

4-Fluoroaniline

-

Carbon disulfide (CS₂)

-

Sulfur (S)

-

Autoclave or high-pressure reactor

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Ethanol for recrystallization

Procedure:

-

Reaction: In a high-pressure autoclave, combine 4-fluoroaniline, carbon disulfide, and elemental sulfur in a suitable molar ratio (e.g., 1:1.2:1.2).

-

Seal the reactor and heat the mixture to a temperature in the range of 200-250 °C. The reaction is typically carried out under elevated pressure for several hours.

-

Work-up: After cooling the reactor to room temperature, cautiously vent any excess pressure. The crude product is a solid mass.

-

Dissolve the crude product in an aqueous solution of sodium hydroxide to form the sodium salt of this compound, which is water-soluble.

-

Filter the basic solution to remove any insoluble impurities.

-

Precipitation: Slowly add sulfuric acid to the filtrate with stirring to acidify the solution (pH ~5-6). The this compound will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any residual acid and salts, and then dry the solid.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Logical Workflow for Synthesis

Spectroscopic Characterization

Table 3: Expected Spectroscopic Data

| Technique | Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |

| ¹H NMR | Aromatic protons on the benzothiazole ring are expected to show complex splitting patterns in the range of δ 7.0-8.0 ppm due to H-H and H-F coupling. The N-H proton (thione tautomer) is expected to appear as a broad singlet at lower field (δ > 10 ppm). |

| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-150 ppm. The C-F carbon will show a large one-bond coupling constant (¹JCF). The thiocarbonyl carbon (C=S) is expected to be significantly downfield (> 180 ppm). |

| FT-IR | N-H stretch: A broad band around 3100-3000 cm⁻¹. C=S stretch: A band in the region of 1250-1020 cm⁻¹. C-F stretch: A strong absorption in the 1250-1000 cm⁻¹ region. Aromatic C-H stretch: Bands above 3000 cm⁻¹. Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region. |

Biological Activity and Drug Development Potential

2-Mercaptobenzothiazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of a fluorine atom can enhance these activities and improve the pharmacokinetic profile of the molecule.

Enzyme Inhibition

Many benzothiazole derivatives are known to act as enzyme inhibitors. For example, 2-mercaptobenzothiazoles have been investigated as inhibitors of enzymes such as monoamine oxidase and various kinases. The fluorine atom in this compound can potentially enhance binding to target enzymes through favorable electrostatic interactions.

Potential Signaling Pathway Involvement

While specific signaling pathways directly modulated by this compound have not been elucidated, the known activities of related compounds suggest potential interactions with pathways involved in:

-

Cancer Proliferation: Inhibition of kinases involved in cell cycle progression and survival signaling.

-

Inflammation: Modulation of inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenases or lipoxygenases.

-

Microbial Growth: Interference with essential metabolic pathways in bacteria and fungi.

Diagram of a Hypothetical Drug Discovery Workflow

Conclusion

This compound is a promising derivative of 2-mercaptobenzothiazole with potential applications in drug development and materials science. Its synthesis is achievable through established methods, and its physicochemical properties can be tailored by the strategic incorporation of the fluorine atom. Further research into its specific biological activities and mechanisms of action is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding for researchers and scientists to begin their investigation into this intriguing molecule.

References

6-Fluoro-2-mercaptobenzothiazole: A Technical Guide for Researchers

CAS Number: 80087-71-4

This technical guide provides an in-depth overview of 6-Fluoro-2-mercaptobenzothiazole, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering available data on its synthesis, properties, and potential biological activities, while also highlighting areas where specific data is currently limited.

Core Compound Information

This compound is a derivative of the versatile 2-mercaptobenzothiazole scaffold. The introduction of a fluorine atom at the 6-position of the benzothiazole ring can significantly influence its physicochemical properties and biological activity. Fluorine's high electronegativity and ability to form strong bonds with carbon can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.

While specific experimental data for this compound is not extensively available in the public domain, this guide compiles information from related compounds and general synthetic methodologies to provide a foundational understanding for researchers.

Physicochemical Properties

Table 1: Physicochemical Properties of 2-Mercaptobenzothiazole (CAS 149-30-4) for Reference

| Property | Value |

| Molecular Formula | C₇H₅NS₂ |

| Molecular Weight | 167.25 g/mol |

| Melting Point | 177-181 °C |

| Boiling Point | Decomposes above 260 °C |

| Solubility | Insoluble in water and gasoline; soluble in ethanol, diethyl ether, acetone, ethyl acetate, benzene, chloroform, and dilute alkali solutions. |

| pKa | Data not readily available |

Note: This data is for the non-fluorinated parent compound and should be used as an estimate only.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, general synthetic routes to substituted 2-mercaptobenzothiazoles are well-established. One common method involves the reaction of a corresponding aniline derivative with carbon disulfide and sulfur. Another prevalent method is the reaction of an ortho-haloaniline with carbon disulfide in the presence of a base.

Representative Experimental Protocol: Synthesis of a Substituted 2-Mercaptobenzothiazole

This protocol is a generalized procedure based on the synthesis of related compounds and may require optimization for this compound.

Materials:

-

4-Fluoroaniline

-

Carbon disulfide (CS₂)

-

Sulfur (S)

-

Solvent (e.g., N,N-dimethylformamide or a high-boiling point solvent)

-

Autoclave or high-pressure reactor

Procedure:

-

In a high-pressure reactor, combine 4-fluoroaniline, carbon disulfide, and elemental sulfur in appropriate stoichiometric ratios.

-

The reaction mixture is heated under pressure. Typical reaction temperatures can range from 200 to 300°C, and pressures can be in the range of several megapascals (MPa).

-

The reaction is maintained at the elevated temperature and pressure for several hours to ensure completion.

-

After cooling the reactor to room temperature, the crude product is collected.

-

Purification of the crude product can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the purified this compound.

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood by trained personnel, as it involves flammable and toxic reagents (carbon disulfide) and requires high-pressure equipment.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity and signaling pathways of this compound are limited, research on other fluorinated benzothiazole derivatives provides valuable insights into its potential as a therapeutic agent.

Fluorinated benzothiazoles have been investigated for their potent antitumor activity.[1] Some of these compounds have been shown to exert their effects through the induction of cytochrome P450 1A1 (CYP1A1) expression.[1] This induction is often mediated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[2]

Upon entering the cell, the benzothiazole derivative can bind to the AhR, which is located in the cytoplasm as part of a protein complex. This binding event causes the dissociation of the complex and the translocation of the ligand-AhR unit into the nucleus. In the nucleus, AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter region of target genes, including CYP1A1, leading to their increased transcription. The resulting increase in CYP1A1 enzyme levels can lead to the metabolic activation of the benzothiazole into a cytotoxic species within cancer cells, ultimately inducing apoptosis.

References

Unveiling the Structural Landscape of 6-Fluoro-2-mercaptobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-2-mercaptobenzothiazole is a halogenated derivative of the versatile heterocyclic compound 2-mercaptobenzothiazole (MBT). While the parent MBT and its various derivatives have been extensively studied for their wide-ranging applications in medicinal chemistry and material science, the specific crystal structure of the 6-fluoro analog remains to be experimentally determined. This technical guide consolidates the available information on this compound and its related compounds, providing insights into its synthesis, characterization, and the predicted structural properties based on computational studies of the parent molecule. The absence of a definitive crystal structure highlights a knowledge gap and presents an opportunity for further crystallographic investigation.

Introduction

Benzothiazole and its derivatives are a critical class of heterocyclic compounds that have garnered significant attention in pharmaceutical and materials research. The introduction of a fluorine atom at the 6-position of the benzothiazole ring in 2-mercaptobenzothiazole can significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the precise three-dimensional arrangement of atoms in this compound is paramount for rational drug design and the development of novel materials.

Despite extensive searches of crystallographic databases, an experimentally determined crystal structure for this compound is not available in the public domain. This guide, therefore, aims to provide a comprehensive overview of the available synthetic and spectroscopic data for related compounds and theoretical insights into the structure of the parent 2-mercaptobenzothiazole molecule.

Synthesis and Characterization

The synthesis of this compound derivatives typically involves the reaction of a corresponding substituted aniline with carbon disulfide. While a specific protocol for the title compound is not detailed in the available literature, general synthetic routes for related benzothiazoles have been reported.

General Synthetic Approach:

A common method for the synthesis of 2-mercaptobenzothiazoles involves the reaction of an appropriately substituted aniline with carbon disulfide in the presence of a base and a suitable solvent. For this compound, the precursor would be 4-fluoroaniline.

Characterization:

The characterization of novel benzothiazole derivatives is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the C=S (thione) and N-H stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound.

| Spectroscopic Data for 2-Mercaptobenzothiazole | |

| Technique | Observed Peaks/Signals |

| ¹H NMR | Aromatic protons, N-H proton |

| ¹³C NMR | Aromatic carbons, C=S carbon |

| IR (cm⁻¹) | ~3100 (N-H stretch), ~1500 (C=C stretch, aromatic), ~1315 (C=S stretch) |

Computational Insights into the Structure of 2-Mercaptobenzothiazole

In the absence of experimental crystal structure data for this compound, computational studies on the parent molecule, 2-mercaptobenzothiazole, can provide valuable insights into its likely molecular geometry and packing. Density Functional Theory (DFT) calculations have been employed to investigate the structural and vibrational properties of MBT.[1][2]

These studies have shown that 2-mercaptobenzothiazole exists predominantly in the thione tautomeric form rather than the thiol form. The molecule is predicted to be planar. Computational studies have also explored the formation of hydrogen-bonded dimers in the solid state.[2] It is reasonable to infer that this compound would also adopt a similar planar conformation, with the fluorine substitution influencing intermolecular interactions.

Experimental Workflow for Crystal Structure Determination

For researchers interested in determining the crystal structure of this compound, the following workflow outlines the key experimental steps.

Caption: A generalized workflow for the experimental determination of a small molecule crystal structure.

Conclusion and Future Outlook

This technical guide has summarized the current state of knowledge regarding the structure of this compound. While a definitive experimental crystal structure is yet to be reported, insights from synthetic methodologies for related compounds and computational studies of the parent 2-mercaptobenzothiazole provide a foundational understanding. The lack of crystallographic data represents a clear opportunity for further research. The determination of the single-crystal X-ray structure of this compound would be of significant value to the scientific community, particularly for those engaged in the design of novel therapeutic agents and advanced materials. Such a study would provide precise information on bond lengths, bond angles, and intermolecular interactions, thereby enabling more accurate structure-activity relationship studies and the rational design of new benzothiazole-based compounds.

References

- 1. Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 6-Fluoro-2-mercaptobenzothiazole in Organic Solvents: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available quantitative solubility data for 6-Fluoro-2-mercaptobenzothiazole is limited. This guide utilizes comprehensive data for the structurally analogous parent compound, 2-mercaptobenzothiazole (MBT), as a predictive reference. The principles and methodologies described herein are directly applicable to determining the solubility of this compound.

Introduction

This compound is a fluorinated derivative of 2-mercaptobenzothiazole, a molecule of significant interest in medicinal and materials chemistry. Understanding its solubility in various organic solvents is a critical prerequisite for its application in synthesis, purification, formulation, and biological screening. The fluorine substitution can significantly alter the physicochemical properties of the parent molecule, including its solubility, due to changes in polarity, crystal lattice energy, and intermolecular interactions. This technical guide provides a detailed overview of the expected solubility profile of this compound, based on data from its parent compound, and outlines a robust experimental protocol for its precise determination.

Predicted Solubility Profile (Based on 2-Mercaptobenzothiazole Data)

The solubility of a solute in a solvent is governed by the principle of "like dissolves like".[1] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. Based on the available data for 2-mercaptobenzothiazole, a similar trend can be anticipated for its 6-fluoro derivative.

Qualitative solubility information from synthesis and purification procedures for 2-mercaptobenzothiazole and its derivatives indicates good solubility in polar aprotic solvents and some alcohols, with poor solubility in non-polar hydrocarbon solvents.[2] For instance, solvents like methanol, ethanol, chloroform, acetone, and dimethylformamide (DMF) are often used in reactions and purifications involving this class of compounds.[3][4]

Quantitative Solubility Data of 2-Mercaptobenzothiazole

The following table summarizes the mole fraction solubility (x₁) of 2-mercaptobenzothiazole in eleven organic solvents at various temperatures, as determined by the isothermal dissolution equilibrium method and high-performance liquid chromatography (HPLC).[5] This data serves as a valuable baseline for estimating the solubility of this compound. The general trend observed is that solubility increases with temperature.[5]

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) of 2-Mercaptobenzothiazole |

| Methanol | 273.15 | 0.00354 |

| 298.15 | 0.00892 | |

| 318.15 | 0.01895 | |

| n-Propanol | 273.15 | 0.00521 |

| 298.15 | 0.01288 | |

| 318.15 | 0.02684 | |

| i-Propanol | 273.15 | 0.00412 |

| 298.15 | 0.01045 | |

| 318.15 | 0.02217 | |

| n-Butanol | 273.15 | 0.00633 |

| 298.15 | 0.01542 | |

| 318.15 | 0.03198 | |

| i-Butanol | 273.15 | 0.00467 |

| 298.15 | 0.01159 | |

| 318.15 | 0.02436 | |

| Acetonitrile | 273.15 | 0.00289 |

| 298.15 | 0.00755 | |

| 318.15 | 0.01648 | |

| Ethyl Acetate | 273.15 | 0.00845 |

| 298.15 | 0.02011 | |

| 318.15 | 0.04052 | |

| Toluene | 273.15 | 0.00213 |

| 298.15 | 0.00549 | |

| 318.15 | 0.01211 | |

| 2-Butanone | 273.15 | 0.01234 |

| 298.15 | 0.02896 | |

| 318.15 | 0.05789 | |

| Chloroform | 273.15 | 0.00315 |

| 298.15 | 0.00798 | |

| 318.15 | 0.01723 | |

| 1,4-Dioxane | 273.15 | 0.00987 |

| 298.15 | 0.02345 | |

| 318.15 | 0.04688 |

Experimental Protocol for Solubility Determination

A reliable and widely used method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method, followed by quantitative analysis.[6]

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.

Materials and Apparatus

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Jacketed glass vials

-

Thermostatic water bath with precise temperature control (±0.1 K)

-

Orbital shaker

-

Analytical balance (±0.1 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of jacketed glass vials.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatic water bath set to the desired temperature.

-

Agitate the vials using an orbital shaker for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours). A preliminary study should be conducted to determine the time required to achieve a constant concentration.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (Optional but recommended for confirmation):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Calculate the mass of the dissolved solid and the mass of the solvent.

-

-

Quantitative Analysis by HPLC:

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the precise concentration of this compound.

-

A validated HPLC method with a suitable column (e.g., C18) and mobile phase should be used. Detection is typically performed using a UV detector at the wavelength of maximum absorbance for the compound.

-

-

Data Calculation:

-

From the HPLC data, calculate the concentration of this compound in the saturated solution.

-

Express the solubility in desired units, such as g/L, mg/mL, or mole fraction. The mole fraction solubility (x₁) can be calculated using the following equation: x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where m₁ and M₁ are the mass and molar mass of this compound, and m₂ and M₂ are the mass and molar mass of the solvent.[2]

-

-

Temperature Variation:

-

Repeat the entire procedure at different temperatures to generate a solubility curve for each solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

Spectroscopic Data and Analysis of 6-Fluoro-2-mercaptobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

6-Fluoro-2-mercaptobenzothiazole is a fluorinated derivative of 2-mercaptobenzothiazole. Below are its fundamental properties.

| Property | Value | Source |

| Molecular Formula | C₇H₄FNS₂ | --INVALID-LINK--[1][2] |

| Molecular Weight | 185.24 g/mol | --INVALID-LINK--[1][2] |

| CAS Number | 80087-71-4 | --INVALID-LINK--[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Specific ¹H and ¹³C NMR data for this compound are not available in the cited literature. However, the following tables provide expected chemical shifts based on the analysis of similar benzothiazole derivatives.[3][4]

Expected ¹H NMR Data

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic-H | 7.0 - 8.0 | m |

| Thiol-H (if present) | Broad singlet | s (broad) |

| NH (thione tautomer) | 9.0 - 12.0 | s (broad) |

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) |

| C=S (thione) | 180 - 200 |

| Aromatic C-F | 155 - 165 (d, ¹JCF) |

| Aromatic C | 110 - 140 |

Mass Spectrometry (MS) Data

Detailed mass spectrometry data for this compound is not currently published. The expected molecular ion peaks are presented below.

| Ion | Expected m/z |

| [M]⁺ | 185.98 |

| [M+H]⁺ | 186.99 |

| [M-H]⁻ | 184.97 |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data, based on standard practices for the characterization of related benzothiazole compounds.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of 0-15 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds. Typically, 16-64 scans are accumulated for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with a spectral width of 0-220 ppm, using a proton-decoupled pulse sequence. A relaxation delay of 2-5 seconds is used, and several thousand scans (e.g., 1024-4096) are typically required to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted for analysis.

-

Instrumentation: A high-resolution mass spectrometer, such as a Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) or an instrument capable of electron ionization (EI), is used.

-

Electrospray Ionization (ESI): For ESI, the sample solution is introduced into the ion source at a flow rate of 5-20 µL/min. The analysis is performed in both positive and negative ion modes. Typical source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

-

Electron Ionization (EI): For EI, a direct insertion probe may be used to introduce the sample into the ion source. The electron energy is typically set to 70 eV.

-

Data Acquisition: Mass spectra are acquired over a mass range of m/z 50-500.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

An In-depth Technical Guide to Tautomerism in 6-Fluoro-2-mercaptobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thiol-thione tautomerism in 6-Fluoro-2-mercaptobenzothiazole. Due to a scarcity of direct experimental studies on this specific derivative, this document leverages the extensive body of research on the parent compound, 2-mercaptobenzothiazole (MBT), to establish the foundational principles, expected outcomes, and detailed investigatory protocols. The influence of the 6-fluoro substituent is discussed based on established principles of physical organic chemistry.

Introduction to Thiol-Thione Tautomerism in 2-Mercaptobenzothiazoles

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in chemistry with significant implications for a molecule's physical, chemical, and biological properties. In the realm of heterocyclic chemistry, the thiol-thione tautomerism of 2-mercaptobenzothiazole and its derivatives is a classic and well-documented phenomenon. This equilibrium involves the migration of a proton between the exocyclic sulfur atom (thiol form) and the ring nitrogen atom (thione form).

The position of this equilibrium can profoundly affect molecular characteristics such as polarity, acidity, hydrogen bonding capability, and ligand-receptor interactions, which are critical in drug design and materials science. While 2-mercaptobenzothiazole is often named as a "thiol," extensive experimental and computational evidence overwhelmingly indicates that the equilibrium lies far to the side of the thione tautomer in the gas phase, in solution, and in the solid state.[1][2]

This guide focuses specifically on this compound, exploring its tautomeric behavior through the lens of the well-established principles from its parent compound and considering the electronic influence of the fluorine substituent.

The Tautomeric Equilibrium

The tautomerism in this compound is characterized by the equilibrium between the aromatic thiol form and the non-aromatic thione form.

Figure 1: Thiol-Thione Tautomeric Equilibrium.

Foundational Principles and the Influence of the 6-Fluoro Substituent

Studies on 2-mercaptobenzothiazole have consistently demonstrated the superior stability of the thione tautomer.[1] This preference is attributed to the greater strength of the C=S double bond and the N-H single bond in the thione form compared to the C=N double bond and S-H single bond in the thiol form.

The introduction of a fluorine atom at the 6-position of the benzothiazole ring is expected to further stabilize the thione form. Fluorine is a highly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density in the benzene ring, which in turn reduces the basicity of the ring nitrogen atom. A less basic nitrogen atom has a reduced affinity for the mobile proton, thereby shifting the equilibrium even more decisively toward the thione tautomer, where the proton resides on the nitrogen.

Quantitative Data (Based on 2-Mercaptobenzothiazole)

Table 1: Calculated Relative Energies of 2-Mercaptobenzothiazole Tautomers

| Tautomer | Method/Basis Set | Relative Energy (kJ/mol) | Reference |

| Thiol | MP2(Full)/6-31G(3df,2p) | 20.1 | [1] |

| Thione | MP2(Full)/6-31G(3df,2p) | 0.0 | [1] |

Note: The thione form is the reference with zero relative energy.

Table 2: Characteristic Spectroscopic Data for Distinguishing Tautomers of 2-Mercaptobenzothiazole

| Spectroscopic Feature | Thiol Form (Predicted) | Thione Form (Experimental/Calculated) | Reference |

| ¹H NMR (δ, ppm) | S-H: ~3.5-5.0 | N-H: ~13.7 (broad singlet in d6-DMSO) | [1] |

| ¹³C NMR (δ, ppm) | C-SH: ~151 | C=S: ~191 | [1] |

| FTIR (cm⁻¹) | ν(S-H): ~2550-2600 | ν(N-H): ~3100-3150 (broad, H-bonding) | [3][4] |

| ν(C=S): ~1000-1100 | [4] |

These tables provide the key analytical signatures researchers should look for when analyzing this compound. The electron-withdrawing fluorine atom may cause slight downfield shifts for the aromatic protons and carbons, but the fundamental differences between the N-H/S-H and C=S/C-SH signals are expected to be preserved.

Experimental and Computational Protocols

The following sections outline detailed methodologies for the synthesis, characterization, and theoretical analysis of tautomerism in this compound.

Synthesis Protocol

A generalized method for the synthesis of substituted 2-mercaptobenzothiazoles involves the reaction of the corresponding aniline with carbon disulfide.

Materials:

-

4-Fluoroaniline

-

Carbon Disulfide (CS₂)

-

Sulfur

-

Autoclave reactor

Procedure:

-

Charge a high-pressure autoclave with 4-fluoroaniline, carbon disulfide, and elemental sulfur in appropriate molar ratios (typically a slight excess of CS₂ and sulfur).

-

Seal the reactor and heat to approximately 250 °C under elevated pressure (e.g., >50 atm) for several hours.

-

Cool the reactor to room temperature and carefully vent any excess H₂S gas into a scrubber.

-

Extract the crude product with a suitable solvent (e.g., ethanol).

-

Purify the product by recrystallization from a solvent mixture such as chloroform/ligroine to yield this compound as a solid.[5]

Spectroscopic Characterization Protocols

Figure 2: General Experimental Workflow.

5.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for studying tautomeric equilibria in solution.[6]

-

Sample Preparation: Prepare solutions of this compound (~10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the region between 12-15 ppm for a broad N-H proton signal (thione) and the region between 3-5 ppm for a sharper S-H proton signal (thiol).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The key diagnostic signal is the C2 carbon. A chemical shift in the range of 185-195 ppm is indicative of a C=S (thione) bond, whereas a signal around 150-160 ppm would suggest a C-S (thiol) bond.[1]

5.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is excellent for identifying functional groups and hydrogen bonding in the solid state.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (~1-2 mg) with dry KBr powder (~100 mg) and pressing it into a transparent disk.

-

Spectrum Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Analysis: Look for a broad absorption band between 3100-3150 cm⁻¹ corresponding to the N-H stretch of the thione tautomer, likely involved in intermolecular hydrogen bonding.[3] The absence of a sharp S-H stretch around 2550 cm⁻¹ would further support the dominance of the thione form. A strong band in the 1000-1100 cm⁻¹ region can be assigned to the C=S stretching vibration.[4]

5.2.3 X-Ray Crystallography This technique provides unambiguous proof of the tautomeric form present in the solid state.

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection: Mount a crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Solve the structure to determine the precise atomic positions, which will reveal whether the proton is located on the nitrogen (thione) or sulfur (thiol) atom.

Computational Protocol (DFT)

Density Functional Theory (DFT) is a robust computational tool for predicting the relative stability and spectroscopic properties of tautomers.[7]

Figure 3: Recommended Computational Workflow.

-

Structure Building: Construct 3D models of both the thiol and thione tautomers of this compound using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a reliable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set.[3][8] Include a solvent model (e.g., PCM) if solution-phase energies are desired.

-

Frequency Calculations: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures are true energy minima. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections needed for accurate Gibbs free energy calculations.

-

Energy Analysis: Compare the calculated electronic energies, enthalpies, and Gibbs free energies of the two tautomers. The tautomer with the lower Gibbs free energy is the more stable form under the calculated conditions.

-

Spectroscopic Prediction:

-

NMR: Use the Gauge-Independent Atomic Orbital (GIAO) method with the optimized geometries to calculate the isotropic shielding tensors.[9][10] Convert these to chemical shifts by referencing them against a calculated tetramethylsilane (TMS) standard.

-

IR: The output of the frequency calculation provides the harmonic vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum.[11]

-

Conclusion

The tautomeric equilibrium of this compound is a critical aspect of its molecular character. Based on extensive evidence from the parent 2-mercaptobenzothiazole and the strong electron-withdrawing nature of the fluorine substituent, it is predicted that the thione form is overwhelmingly the more stable tautomer in all phases. This guide provides the necessary theoretical background and detailed experimental and computational protocols for researchers to confirm this prediction and to fully characterize the physicochemical properties of this compound. The clear spectroscopic markers outlined, particularly in NMR and FTIR, serve as reliable tools for the unambiguous identification of the dominant tautomeric form.

References

- 1. researchgate.net [researchgate.net]

- 2. squ.elsevierpure.com [squ.elsevierpure.com]

- 3. Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6-Fluoro-benzothiazole-2-thiol price,buy 6-Fluoro-benzothiazole-2-thiol - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nuclear Magnetic Resonance (NMR) - ORCA 6.0 TUTORIALS [faccts.de]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Diverse Biological Landscape of Fluorinated Benzothiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into the benzothiazole scaffold has emerged as a powerful strategy in medicinal chemistry, leading to the discovery of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of fluorinated benzothiazoles, with a focus on their anticancer, antimicrobial, anticonvulsant, anti-inflammatory, neuroprotective, and kinase inhibitory properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid in the ongoing research and development of this promising class of compounds.

Anticancer Activity

Fluorinated benzothiazoles have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxicity against a variety of cancer cell lines. The introduction of fluorine can enhance the anticancer activity of the parent benzothiazole molecule.[1][2]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of several fluorinated benzothiazole derivatives against various human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.

| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | <0.001 (GI50) | [3] |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MDA-MB-468 (Breast) | <0.001 (GI50) | [3] |

| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.57 (GI50) | [4] |

| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.4 (GI50) | [4] |

| Fluorostyryl benzothiazole derivative | Pancreatic cancer cells | 35 ± 0.51 | [4] |

| Benzothiazole derivative with fluorine substituent (Compound B) | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [5] |

| Benzothiazole aniline derivative (Compound B) | MCF-7 (Breast) | 5.3 | [6] |

| Benzothiazole aniline derivative (Compound B) | A549 (Lung) | 9.8 | [6] |

| Benzothiazole aniline derivative (Compound B) | HepG2 (Liver) | 13.4 | [6] |

Mechanisms of Anticancer Action

Fluorinated benzothiazoles exert their anticancer effects through various mechanisms, including the induction of cytochrome P450 enzymes and the inhibition of critical signaling pathways.

Certain fluorinated 2-(4-aminophenyl)benzothiazoles act as potent agonists of the Aryl Hydrocarbon Receptor (AhR).[7] This activation leads to the induction of cytochrome P450 1A1 (CYP1A1), which in turn metabolizes the benzothiazole into reactive species that can form DNA adducts, ultimately leading to apoptosis in sensitive cancer cells.[8]

Caption: CYP1A1 Induction Pathway by Fluorinated Benzothiazoles.

Some fluorinated benzothiazole derivatives have been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][9] NF-κB plays a crucial role in cancer cell proliferation, survival, and inflammation. By inhibiting this pathway, these compounds can induce apoptosis and reduce the expression of inflammatory mediators like COX-2 and iNOS in cancer cells.[5][9]

Caption: NF-κB Signaling Pathway Inhibition.

Antimicrobial Activity

Fluorinated benzothiazoles have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal strains. The electron-withdrawing nature of the fluorine atom can contribute to the enhanced antimicrobial potency of these compounds.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of some fluorinated benzothiazole derivatives against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzothiazole derivative 3e | Staphylococcus aureus | 3.12 | [] |

| Benzothiazole derivative 3e | Enterococcus faecalis | 3.12 | [] |

| Benzothiazole derivative 3e | Escherichia coli | 3.12 | [] |

| Benzothiazole derivative 3e | Klebsiella pneumoniae | 3.12 | [] |

| Benzothiazole derivative 3e | Pseudomonas aeruginosa | 3.12 | [] |

| 2-(m-fluorophenyl)-benzimidazole derivative 14 | Bacillus subtilis | 7.81 | [11] |

| 2-(m-fluorophenyl)-benzimidazole derivative 18 | Gram-negative bacteria | 31.25 | [11] |

| Thiazolidinone derivative 18 | Pseudomonas aeruginosa (resistant) | 60 | [12] |

Anticonvulsant Activity

Several fluorinated benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant properties, with some compounds showing promising activity in preclinical models of epilepsy.

Quantitative Anticonvulsant Data

The anticonvulsant activity is often assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with results reported as ED50 (median effective dose).

| Compound | Test Model | ED50 (mg/kg) | Reference |

| F-721 | MES (mice, i.p.) | 11.1 | [13] |

| F-721 | MES (mice, oral) | 31.3 | [13] |

| F-721 | MES (rats, oral) | 9.9 | [13] |

| Compound 5i | MES (mice) | 50.8 | [14] |

| Compound 5j | MES (mice) | 54.8 | [14] |

| Compound 5i | scPTZ (mice) | 76.0 | [14] |

| Compound 5j | scPTZ (mice) | 52.8 | [14] |

Anti-inflammatory Activity

Fluorinated benzothiazoles have been shown to possess anti-inflammatory properties. The in vitro anti-inflammatory activity is commonly evaluated by the inhibition of protein denaturation assay.

Neuroprotective Activity

The neuroprotective effects of fluorinated benzothiazoles are exemplified by Riluzole [2-amino-6-(trifluoromethoxy)benzothiazole], a drug approved for the treatment of amyotrophic lateral sclerosis (ALS).[4][6] Its neuroprotective mechanism is multifactorial, involving the inhibition of glutamate release, blockade of voltage-gated sodium channels, and modulation of GABAergic and glycinergic neurotransmission.[5][6] Other benzothiazole analogs have also shown potential in protecting neuronal cells from oxidative stress-induced damage by modulating enzymes like catalase.[15]

Kinase Inhibitory Activity

The benzothiazole scaffold is a recognized pharmacophore for the development of kinase inhibitors. Fluorination can enhance the binding affinity and selectivity of these compounds for various kinases, which are critical targets in cancer therapy.

Quantitative Kinase Inhibitory Data

The following table lists the IC50 values of some fluorinated compounds and related kinase inhibitors.

| Compound | Target Kinase(s) | IC50 (nM) | Reference |

| Regorafenib (Fluoro-Sorafenib) | VEGFR1, VEGFR2, VEGFR3, PDGFR-β, Kit, RET, Raf-1 | 13, 4.2, 46, 22, 7, 1.5, 2.5 | [12] |

| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFR, FGFR, c-Kit, c-Fms | 10, 30, 47, 84, 74, 140, 146 | [12] |

| Compound 16b | Btk, PI3Kδ | 139, 275 | |

| Compound 37 | CRAF, V600E-B-RAF | 19, 39 | [13] |

Experimental Protocols

Synthesis of a Fluorinated 2-Arylbenzothiazole

Synthesis of 2-(4-Fluorophenyl)-1,3-benzothiazole

This protocol describes a general method for the synthesis of a fluorinated 2-arylbenzothiazole via the condensation of 2-aminothiophenol with a fluorinated aldehyde.

Materials:

-

2-Aminothiophenol

-

4-Fluorobenzaldehyde

-

Ethanol

-

Catalyst (e.g., hydrogen peroxide and HCl, or a solid-supported catalyst)

Procedure:

-

Dissolve 2-aminothiophenol (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add the catalyst to the reaction mixture.

-

Stir the reaction mixture at room temperature for the appropriate time (e.g., 45-60 minutes).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification.

-

Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Caption: General synthesis workflow for a fluorinated 2-arylbenzothiazole.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

Fluorinated benzothiazole compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and incubate overnight.

-

Treat the cells with various concentrations of the fluorinated benzothiazole compounds for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, which is a hallmark of inflammation.

Materials:

-

Egg albumin or Bovine Serum Albumin (BSA)

-

Phosphate buffered saline (PBS, pH 6.4)

-

Fluorinated benzothiazole compounds

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the albumin solution and PBS.

-

Add various concentrations of the fluorinated benzothiazole compounds to the reaction mixture.

-

Incubate the mixture at 37°C for 15-20 minutes.

-

Induce denaturation by heating the mixture at 70°C for 5 minutes.

-

After cooling, measure the turbidity of the solution by spectrophotometry at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

Conclusion

Fluorinated benzothiazoles represent a versatile and highly promising class of compounds with a broad range of biological activities. Their potent anticancer, antimicrobial, anticonvulsant, anti-inflammatory, neuroprotective, and kinase inhibitory properties make them attractive candidates for further drug discovery and development efforts. The strategic incorporation of fluorine has been shown to significantly enhance the therapeutic potential of the benzothiazole scaffold. This technical guide has provided a comprehensive overview of the current state of research, offering valuable quantitative data, detailed experimental protocols, and mechanistic insights to guide future investigations in this exciting field. Further exploration of the structure-activity relationships and mechanisms of action of novel fluorinated benzothiazole derivatives will undoubtedly lead to the development of new and effective therapeutic agents for a variety of diseases.

References

- 1. Riluzole exerts central and peripheral modulating effects in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. libra.article2submit.com [libra.article2submit.com]

- 3. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. ricerca.unich.it [ricerca.unich.it]

- 9. researchgate.net [researchgate.net]

- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of Fluorine Substitution in Mercaptobenzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. This technical guide delves into the multifaceted role of fluorine substitution in the mercaptobenzothiazole scaffold, a privileged structure in drug discovery. By examining the synthesis, biological activity, and mechanisms of action of fluorinated mercaptobenzothiazole derivatives, this document aims to provide a comprehensive resource for researchers and professionals in the field. The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency, metabolic stability, and target-binding affinity. This guide will explore these effects through quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Data Presentation: Quantitative Biological Activity

The following tables summarize the in vitro biological activity of various fluorinated mercaptobenzothiazole derivatives against a panel of cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Fluorinated Mercaptobenzothiazole Derivatives

| Compound | Cancer Cell Line | Assay Type | IC50/GI50 Value (µM) | Reference |

| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | GI50 | 0.57 | [1] |

| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | GI50 | 0.4 | [1] |

| Fluorinated benzothiazole derivative | Pancreatic Cancer | IC50 | 35 ± 0.51 | [1] |

| Benzothiazole derivative with fluorine substituent | HepG2 (Liver) | IC50 | 56.98 (24h) | [1] |

| 6-CF3-benzothiazole-2-thiol | HeLa (Cervical) | Cytotoxicity | ~80% inhibition at 100 µM | [2] |

| 6-CF3-benzothiazole derivative (unspecified) | Staphylococcus aureus | MIC | 3.12 µg/mL | [2][3] |

| 2-(4-amino-methylphenyl)-5-fluorobenzothiazole (5F 203) | Breast, Renal, Ovarian Cancer Cells | Antiproliferative | Potent activity | [4] |

| Fluorinated 2-aryl benzothiazole derivatives | MDA-MB-468 (Breast) | GI50 | 0.20–0.5 | |

| Fluorinated benzothiazole derivatives | MCF-7 (Breast) | GI50 | 0.40–0.57 | |

| 4-fluoro substituted aminobenzothiazole-pyrazolo[1,5-a]pyrimidine conjugate | Human cancer cell lines | IC50 | 1.94–3.46 | |

| Benzothiazole derivative with -CF3 group | Colo-205 (Colon), A549 (Lung) | Cytotoxicity | Enhanced |

Table 2: Antimicrobial Activity of Fluorinated Mercaptobenzothiazole Derivatives

| Compound | Microbial Strain | Assay Type | MIC Value (µg/mL) | Reference |

| 6-CF3-benzothiazole derivative | Staphylococcus aureus | MIC | 3.12 | [2][3] |

| 6-NO2-benzothiazole derivative | Staphylococcus aureus | MIC | 12.5 | [2][3] |

| 6-NO2-benzothiazole derivative | Escherichia coli | MIC | 25 | [3] |

| 5-fluoro-indolinone-MBT derivative | Staphylococcus epidermidis | Disc Diffusion | Maximum activity in series | [5] |

| Polyfluorinated 2-benzylthiobenzothiazoles | Rizoctonia solani, Botrytis cinereapers, Dothiorella gregaria | Antifungal | Significant activity at 50 µg/mL | [6] |

| Phenylacetamide with -CF3 substituted phenyl ring (C6) | Staphylococcus aureus ATCC 43300 | MIC | 9.43 µM | [7] |

| Phenylacetamide with -CF3 substituted phenyl ring (C7) | Staphylococcus aureus ATCC 43300 | MIC | 7.73 µM | [7] |

| Phenylacetamide with -CF3 substituted phenyl ring (C6) | Staphylococcus aureus NCIM 5021 | MIC | 7.53 µM | [7] |

| Phenylacetamide with -CF3 substituted phenyl ring (C7) | Staphylococcus aureus NCIM 5021 | MIC | 9.68 µM | [7] |

Experimental Protocols

Synthesis of 6-Fluoro-1,3-benzothiazol-2-amine

This protocol describes a common method for the synthesis of a fluorinated mercaptobenzothiazole precursor.

Materials:

-

4-Fluoroaniline

-

Potassium thiocyanate (KSCN)

-

Bromine

-

Glacial acetic acid

-

Ethanol

-

Ammonia solution

Procedure:

-

Thiocyanation of 4-Fluoroaniline:

-

Dissolve 4-fluoroaniline (0.1 mol) in glacial acetic acid (100 mL) in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Separately, dissolve potassium thiocyanate (0.2 mol) in glacial acetic acid (50 mL) and add it to the dropping funnel.

-

Prepare a solution of bromine (0.1 mol) in glacial acetic acid (25 mL) and add it to a separate dropping funnel.

-

Add the potassium thiocyanate solution and the bromine solution dropwise and simultaneously to the stirred 4-fluoroaniline solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for an additional 2-3 hours.

-

Pour the reaction mixture into a beaker containing crushed ice (500 g). A yellow precipitate will form.

-

Filter the precipitate, wash thoroughly with water, and dry to obtain 4-fluoro-2-thiocyanatoaniline.

-

-

Cyclization to 6-Fluoro-1,3-benzothiazol-2-amine:

-

Reflux the 4-fluoro-2-thiocyanatoaniline obtained in the previous step in ethanol for 4-6 hours. The cyclization reaction will occur.

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture with an ammonia solution to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 6-fluoro-1,3-benzothiazol-2-amine.

-

Characterization:

-

Melting Point: Determine the melting point of the recrystallized product.

-

TLC: Monitor the reaction progress and purity of the product using thin-layer chromatography.

-

Spectroscopy: Confirm the structure of the final compound using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry[6][8].

MTT Assay for Anticancer Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of fluorinated mercaptobenzothiazole derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Fluorinated mercaptobenzothiazole derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or isopropanol

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-